molecular formula C9H8N2O2S B3084932 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1146291-17-9

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3084932
CAS No.: 1146291-17-9
M. Wt: 208.24
InChI Key: ZBATUWIFHGBGTJ-UHFFFAOYSA-N
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Description

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with an oxopropyl group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with a suitable β-keto ester under acidic conditions to form the thieno[3,2-d]pyrimidin-4-one core. The oxopropyl group can then be introduced through alkylation reactions using appropriate alkyl halides .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Scientific Research Applications

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism. In cancer research, the compound targets tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the position of the thieno ring fusion.

    Thieno[3,4-b]pyrimidines: Another class of compounds with a different fusion pattern of the thieno and pyrimidine rings.

Uniqueness

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the oxopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-6(12)4-11-5-10-7-2-3-14-8(7)9(11)13/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBATUWIFHGBGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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